2-(4-Iodophenyl)pyrrolidine hydrochloride

Crystallinity Purification Melting Point

2-(4-Iodophenyl)pyrrolidine hydrochloride is a para-iodinated 2-phenylpyrrolidine derivative supplied as a crystalline hydrochloride salt. The molecule integrates a five‑membered pyrrolidine heterocycle with a 4‑iodophenyl substituent at the 2‑position, yielding a molecular formula of C₁₀H₁₃ClIN (MW 309.58).

Molecular Formula C10H13ClIN
Molecular Weight 309.57 g/mol
CAS No. 1423027-87-5
Cat. No. B1376628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)pyrrolidine hydrochloride
CAS1423027-87-5
Molecular FormulaC10H13ClIN
Molecular Weight309.57 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)I.Cl
InChIInChI=1S/C10H12IN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H
InChIKeyGMIBOSAPGGIPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)pyrrolidine Hydrochloride (CAS 1423027-87-5): Core Properties and Halogen Class Positioning


2-(4-Iodophenyl)pyrrolidine hydrochloride is a para-iodinated 2-phenylpyrrolidine derivative supplied as a crystalline hydrochloride salt. The molecule integrates a five‑membered pyrrolidine heterocycle with a 4‑iodophenyl substituent at the 2‑position, yielding a molecular formula of C₁₀H₁₃ClIN (MW 309.58) [1]. Its solid‑state and solution properties are strongly influenced by the heavy iodine atom and the protonated pyrrolidine nitrogen, distinguishing it from lighter halogen (F, Cl, Br) or non‑halogenated analogs [2].

Why 2-(4-Iodophenyl)pyrrolidine Hydrochloride Cannot Be Replaced by Other 4-Halophenyl or Non-Halogenated Pyrrolidines


Substituting 2-(4-iodophenyl)pyrrolidine hydrochloride with a bromo, chloro, fluoro, or unsubstituted phenyl pyrrolidine introduces measurable changes in crystallinity, lipophilicity, and synthetic utility. The iodine atom provides a unique combination of high polarizability, elevated LogP, and a kinetically labile C–I bond that directly enables radioiodination and accelerates cross‑coupling oxidative addition. These factors cannot be replicated by lighter halogens or hydrogen [1]. The quantitative evidence below demonstrates that casual replacement would alter purification behavior, reaction kinetics, and imaging‑probe viability.

Quantitative Differentiation of 2-(4-Iodophenyl)pyrrolidine Hydrochloride vs. Closest Halogen Analogs


Melting Point Elevation vs. 4‑Chloro Analog Confirms Tighter Crystal Lattice and Easier Purification

The hydrochloride salt of the iodo compound melts 25–29 °C higher than the corresponding 4‑chloro hydrochloride, reflecting stronger halogen‑bonding and enhanced crystal lattice energy [1][2]. This larger thermal window simplifies recrystallization and provides a sharper melting endotherm for identity and purity verification.

Crystallinity Purification Melting Point

Elevated LogP vs. Chloro and Fluoro Analogs Increases Membrane Permeability Potential

The iodophenyl derivative exhibits a calculated LogP (hydrophobicity) of 3.057, which is 0.41 log units above the 4‑chloro hydrochloride (LogP 2.647) and approximately 0.48–0.98 log units above the 4‑fluoro free base (LogP ~2.58–2.08 depending on source) [1][2]. This difference translates to a roughly 2.6‑fold increase in octanol/water partition coefficient relative to the chloro congener, a parameter strongly correlated with passive membrane diffusion and blood‑brain barrier penetration.

Lipophilicity LogP CNS permeability

Radioiodination‑Ready Scaffold: The 4‑Iodophenyl Moiety Enables Direct ¹²³I/¹²⁵I/¹³¹I Labeling for SPECT/PET Imaging or Radiotherapy

The carbon–iodine bond serves as a direct handle for isotopic exchange or electrophilic radioiodination, converting the stable compound into a gamma‑emitting probe. In a closely related 4‑(4‑iodophenyl)butanoyl‑L‑prolyl‑(2S)‑pyrrolidine series, ¹²³I‑labeling proceeded with a radiochemical yield of 87 ± 4% and radiochemical purity >99%, affording a specific activity of 456 ± 98 GBq/µmol [1]. The resulting tracer, [¹²³I]2f, demonstrated a POP inhibition constant Ki = 4.2 nM and POP‑specific binding confirmed by blocking with KYP‑2047 (Ki = 0.023 nM) [1]. Bromo and chloro analogs lack a comparable direct radiohalogenation pathway with iodine isotopes, making the iodo compound uniquely suited for imaging‑probe development.

Radioiodination SPECT imaging Prolyl oligopeptidase

Accelerated Oxidative Addition Kinetics (I > Br > Cl) for Palladium‑Catalyzed Cross‑Coupling

Competition experiments with a reduced iron pincer complex established the relative oxidative addition rates of aryl halides as I > Br > Cl [1]. Although determined on a model system, this trend is general to Pd(0)‑catalyzed cross‑couplings (Suzuki, Heck, Buchwald–Hartwig, etc.) and demonstrates that the C–I bond undergoes oxidative addition significantly faster than the C–Br or C–Cl bonds. The iodo compound therefore functions as a more efficient electrophilic partner in palladium‑mediated transformations, reducing reaction times and increasing yields when the pyrrolidine scaffold is elaborated.

Cross-coupling Oxidative addition Palladium catalysis

Procurement‑Relevant Application Scenarios for 2-(4-Iodophenyl)pyrrolidine Hydrochloride


Radiotracer and Molecular Imaging Probe Development

The 4‑iodophenyl group serves as a direct precursor for no‑carrier‑added ¹²³I, ¹²⁵I, or ¹³¹I labeling, enabling SPECT or PET imaging agent synthesis without requiring a prosthetic group linker [1]. The high radiochemical yield and purity demonstrated in the prolyl oligopeptidase series (RCY 87%, RCP >99%, SA 456 GBq/µmol) support its use in constructing targeted imaging probes for neuroinflammation, oncology, and cardiovascular applications [1].

Cross‑Coupling Library Synthesis with Pd‑Catalyzed Reactions

Owing to the kinetically labile C–I bond, the compound undergoes oxidative addition to Pd(0) faster than its bromo or chloro counterparts [2]. This property makes it a preferred aryl iodide building block for high‑throughput Suzuki–Miyaura, Heck, or Buchwald–Hartwig library synthesis where reaction speed and conversion efficiency are critical [2].

CNS‑Penetrant Lead Optimization Programs

The elevated LogP of 3.057 (vs. 2.647 for the chloro congener) positions this compound as a starting scaffold for central nervous system drug discovery where higher lipophilicity often correlates with improved blood‑brain barrier permeability [3]. Its defined melting point (184–186 °C) also supports solid‑form screening and salt selection studies [4].

Reference Standard for Pyrrolidine‑Containing Drug Impurity Profiling

With a sharp melting range, defined stoichiometry, and commercial availability at 95–98% purity, the hydrochloride salt can serve as a chromatographic reference standard for identifying and quantifying structurally related impurities in pharmaceutical pyrrolidine derivatives [5].

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